Irdabisant

Description

This compound has been used in trials studying Cognitive Impairment.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a histamine H3 receptor inverse agonist; structure in first source

Structure

3D Structure

Properties

CAS No. |

1005402-19-6 |

|---|---|

Molecular Formula |

C18H23N3O2 |

Molecular Weight |

313.4 g/mol |

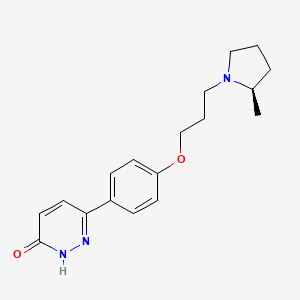

IUPAC Name |

3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one |

InChI |

InChI=1S/C18H23N3O2/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17/h5-10,14H,2-4,11-13H2,1H3,(H,20,22)/t14-/m1/s1 |

InChI Key |

XUKROCVZGZNGSI-CQSZACIVSA-N |

Isomeric SMILES |

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3 |

Canonical SMILES |

CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3 |

Appearance |

Solid powder |

Other CAS No. |

1005402-19-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-(4-(3-(2-methylpyrrolidin-1-yl)propoxy)phenyl)-2H-pyridazin-3-one CEP 26401 CEP-26401 CEP26401 irdabisant |

Origin of Product |

United States |

Foundational & Exploratory

Irdabisant (CEP-26401): A Technical Guide on its Mechanism of Action in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the mechanism of action of Irdabisant (CEP-26401), a potent, selective, and orally active histamine H3 receptor (H3R) antagonist and inverse agonist with significant penetration of the blood-brain barrier.[1] We will explore its molecular interactions, downstream signaling effects within the central nervous system (CNS), and the experimental methodologies used to characterize its pharmacological profile. The primary focus is on its role in modulating histaminergic and other key neurotransmitter systems, which underpins its potential therapeutic applications in cognitive and attentional disorders.[2]

Core Mechanism of Action: Histamine H3 Receptor Modulation

This compound's primary mechanism of action in the CNS is the potent and selective modulation of the histamine H3 receptor (H3R). The H3R is a G-protein coupled receptor (GPCR) predominantly coupled to the inhibitory Gi/o proteins.[3] A key feature of the H3R is its high constitutive activity, meaning it can signal spontaneously to inhibit cellular processes even without being bound by its endogenous agonist, histamine.[3]

This compound exhibits a dual pharmacological profile:

-

Antagonism: It competitively blocks the binding of histamine to the H3R, preventing histamine-mediated autoinhibition of neurotransmitter release.

-

Inverse Agonism: It binds to the H3R and stabilizes it in an inactive conformation, thereby reducing its high constitutive activity.[3] This action further disinhibits the neuron, leading to a more robust increase in neurotransmitter release than antagonism alone.

This dual action effectively "turns off the brakes" on histaminergic neurons and other neurons where H3Rs are expressed.

Signaling Pathway

The H3R, as a Gi/o-coupled receptor, typically inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. By acting as an inverse agonist, this compound blocks this inhibitory signaling cascade.

Pharmacological Profile: Quantitative Data

This compound's potency and selectivity have been quantified through various in vitro and in vivo assays.

Table 1: Receptor Binding Affinity and Functional Potency

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human H3R (recombinant) | 2.0 ± 1.0 nM | |

| Rat H3R (recombinant) | 7.2 ± 0.4 nM | ||

| Rat Brain Membranes | 2.7 ± 0.3 nM | ||

| Antagonist Activity (Kb,app) | Human H3R | 0.4 nM | |

| Rat H3R | 1.0 nM | ||

| Inverse Agonist Activity (EC50) | Human H3R | 1.1 nM | |

| Rat H3R | 2.0 nM |

Table 2: Selectivity and Off-Target Activity

| Target | Parameter | Value | Reference |

| hERG Channel | IC50 | 13.8 µM | |

| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 µM | |

| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 µM | |

| Dopamine Transporter | Ki | 11 ± 2 µM | |

| Norepinephrine Transporter | Ki | 10 ± 1 µM | |

| Phosphodiesterase PDE3 | IC50 | 15 ± 1 µM | |

| Cytochrome P450 (various) | IC50 | > 30 µM |

This compound demonstrates over 1,000-fold selectivity for the H3R compared to H1, H2, and H4 receptor subtypes.

Table 3: In Vivo Pharmacological Activity

| Model / Assay | Species | Parameter | Value / Dose Range | Reference |

| H3R Occupancy | Rat (oral) | OCC50 | 0.1 ± 0.003 mg/kg | |

| Rat Dipsogenia Model | Rat (oral) | ED50 | 0.06 mg/kg | |

| Social Recognition (Memory) | Rat (oral) | Effective Dose | 0.01 - 0.1 mg/kg | |

| Wakefulness Promotion | Rat (oral) | Effective Dose | 3 - 30 mg/kg | |

| Prepulse Inhibition (PPI) | Mouse (i.p.) | Effective Dose | 10 and 30 mg/kg |

Neurochemical Effects in the CNS

The primary consequence of H3R blockade by this compound is the enhanced release of multiple neurotransmitters crucial for arousal, cognition, and attention. This occurs via two main pathways:

-

Autoreceptor Blockade: H3Rs are located presynaptically on histaminergic neurons, where they function as autoreceptors to inhibit the synthesis and release of histamine. By blocking these autoreceptors, this compound disinhibits the histaminergic system, leading to increased histamine release into the synaptic cleft.

-

Heteroreceptor Blockade: H3Rs are also expressed as heteroreceptors on the terminals of non-histaminergic neurons. This compound's antagonism at these sites enhances the release of other key neurotransmitters, including:

-

Acetylcholine (ACh)

-

Dopamine (DA)

-

Norepinephrine (NE)

-

This broad neurochemical effect underlies the pro-cognitive and wake-promoting properties observed in preclinical models.

Key Experimental Protocols

The pharmacological characterization of this compound relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Displacement Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

-

Methodology:

-

Preparation: Membranes are prepared from cells expressing recombinant human or rat H3Rs, or from rat brain tissue.

-

Incubation: A constant concentration of a specific H3R radioligand (e.g., [³H]-N-α-methylhistamine) is incubated with the membrane preparation.

-

Competition: Increasing concentrations of this compound (the competitor compound) are added to the incubation mixture.

-

Separation & Counting: The reaction is terminated, and bound radioligand is separated from unbound. The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.

-

Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assays

-

Objective: To measure the functional activity of this compound as an antagonist and inverse agonist at the Gi/o-coupled H3R.

-

Methodology:

-

Principle: Activation of a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the membrane when the receptor is active.

-

Inverse Agonism: Membranes expressing H3Rs are incubated with [³⁵S]GTPγS and increasing concentrations of this compound. A decrease in basal [³⁵S]GTPγS binding demonstrates inverse agonist activity by reducing the receptor's constitutive signaling. The EC50 is the concentration causing a half-maximal reduction in basal signal.

-

Antagonism: To measure antagonist activity, the assay is performed in the presence of a known H3R agonist (e.g., R-α-methylhistamine). This compound's ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured to determine its antagonist potency (Kb).

-

Rat Social Recognition Model

-

Objective: To assess the effect of this compound on short-term memory and cognition.

-

Methodology: This test is based on the natural tendency of adult rats to show more interest in a novel juvenile rat than a familiar one.

-

Acquisition Trial (T1): An adult test rat is placed in an arena with a juvenile rat for a short period (e.g., 4 minutes). The time the adult rat spends investigating the juvenile is recorded.

-

Drug Administration: this compound or vehicle is administered orally after T1.

-

Retention Interval: A delay period (e.g., 1-2 hours) is imposed, during which short-term memory naturally fades.

-

Retrieval Trial (T2): The adult rat is re-exposed to the familiar juvenile and a novel juvenile rat.

-

Analysis: The time spent investigating each juvenile is recorded. A rat with intact memory will spend significantly more time with the novel juvenile. A "recognition index" is calculated. An improvement in this index by this compound compared to vehicle indicates a pro-cognitive effect.

-

Conclusion

This compound is a highly potent and selective histamine H3 receptor antagonist/inverse agonist. Its mechanism of action in the central nervous system is centered on the disinhibition of presynaptic H3 autoreceptors and heteroreceptors. This dual action leads to an enhanced release of histamine and other key neurotransmitters like acetylcholine and dopamine. This neurochemical profile provides a strong rationale for the cognition-enhancing and wake-promoting activities observed in preclinical studies, positioning this compound as a compound of interest for CNS disorders characterized by cognitive and attentional deficits.

References

The Discovery and Development of Irdabisant (CEP-26401): A Histamine H3 Receptor Inverse Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Discovery and Lead Optimization

Irdabisant was identified through a lead optimization effort focused on a series of pyridazin-3-one derivatives as H3R antagonists/inverse agonists. The goal was to develop a compound with high affinity and selectivity for the H3R, coupled with favorable pharmacokinetic properties for central nervous system (CNS) penetration. The chemical structure of this compound is 6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-2H-pyridazin-3-one HCl.

Pharmacological Profile

This compound is characterized by its high affinity for both human and rat H3 receptors. It exhibits potent antagonist and inverse agonist activity. The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Binding Affinities and Functional Activity

| Parameter | Species/System | Value |

| Ki | Human H3R (recombinant) | 2.0 ± 1.0 nM |

| Rat H3R (recombinant) | 7.2 ± 0.4 nM | |

| Rat Brain Membranes | 2.7 ± 0.3 nM | |

| Kb,app (Antagonist Activity) | Human H3R | 0.4 nM |

| Rat H3R | 1.0 nM | |

| EC50 (Inverse Agonist Activity) | Human H3R | 1.1 nM |

| Rat H3R | 2.0 nM | |

| IC50 (hERG Inhibition) | 13.8 μM |

In Vivo Preclinical Efficacy

| Model | Species | Effect | Dose Range / ED50 |

| Rat Dipsogenia Model | Rat | Antagonism of H3R agonist-induced drinking | ED50 = 0.06 mg/kg (p.o.) |

| Rat Social Recognition | Rat | Improved short-term memory | 0.01 - 0.1 mg/kg (p.o.) |

| Wakefulness | Rat | Wake-promoting activity | 3 - 30 mg/kg (p.o.) |

| Prepulse Inhibition (PPI) | Mouse (DBA/2NCrl) | Increased PPI | 10 and 30 mg/kg (i.p.) |

| H3R Occupancy (ex vivo) | Rat Cortical Slices | OCC50 = 0.1 ± 0.003 mg/kg (p.o.) |

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-protein coupled receptor that acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. As a heteroreceptor, it also modulates the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This compound, as an inverse agonist, blocks the constitutive activity of the H3R and promotes the release of these neurotransmitters, which is thought to underlie its cognitive-enhancing and wake-promoting effects.

Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.

This compound Discovery and Development Workflow

The development of this compound followed a typical drug discovery and development pipeline, from initial hit identification to clinical trials.

Caption: this compound (CEP-26401) Discovery and Development Workflow.

Experimental Protocols

Radioligand Binding Displacement Assays

-

Objective: To determine the binding affinity (Ki) of this compound for human and rat H3 receptors.

-

Method:

-

Membrane preparations from cells expressing recombinant human or rat H3 receptors, or from rat brain tissue, were used.

-

Membranes were incubated with a specific radioligand for the H3 receptor (e.g., [3H]-N-α-methylhistamine).

-

Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptor.

-

After incubation to reach equilibrium, bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

-

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assays

-

Objective: To assess the functional activity of this compound as an antagonist and inverse agonist at the H3 receptor.

-

Method:

-

Membrane preparations containing the H3 receptor were incubated with [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

For antagonist activity, the ability of this compound to block the stimulation of [³⁵S]GTPγS binding by an H3R agonist was measured.

-

For inverse agonist activity, the ability of this compound to decrease the basal level of [³⁵S]GTPγS binding in the absence of an agonist was measured.

-

The amount of bound [³⁵S]GTPγS was determined by scintillation counting.

-

Data were analyzed to determine the Kb,app for antagonist activity and the EC50 for inverse agonist activity.

-

Rat Social Recognition Model

-

Objective: To evaluate the effect of this compound on short-term memory in rats.

-

Method:

-

Adult male rats were individually housed and allowed to acclimate to the testing room.

-

On the test day, an adult rat was presented with a juvenile rat for a short period (e.g., 5 minutes) and the duration of social investigation (e.g., sniffing, grooming) was recorded.

-

Following a specific inter-exposure interval (e.g., 30-120 minutes), the same juvenile rat was reintroduced to the adult rat, and the duration of social investigation was again recorded.

-

A reduction in investigation time during the second exposure is indicative of memory of the juvenile.

-

This compound or vehicle was administered orally at various doses prior to the first exposure.

-

The ability of this compound to enhance social recognition memory was assessed by observing a significant reduction in investigation time during the second exposure compared to vehicle-treated animals, especially at longer inter-exposure intervals where memory would normally decay.

-

Rat Dipsogenia Model

-

Objective: To confirm the in vivo H3R antagonist activity of this compound.

-

Method:

-

Water-satiated rats were used in the experiment.

-

An H3R agonist, such as R-α-methylhistamine, which induces a drinking response (dipsogenia), was administered to the rats.

-

This compound or vehicle was administered orally prior to the H3R agonist.

-

The volume of water consumed by the rats over a specific period was measured.

-

The ability of this compound to antagonize the H3R agonist-induced drinking was quantified, and the ED50 was determined.

-

Mouse Prepulse Inhibition (PPI) Test

-

Objective: To assess the potential antipsychotic-like activity of this compound.

-

Method:

-

Mice were placed in a startle chamber equipped to deliver acoustic stimuli and measure the startle response.

-

The test consisted of trials with a loud, startling stimulus (pulse) alone and trials where the pulse was preceded by a weaker, non-startling stimulus (prepulse).

-

Prepulse inhibition is the reduction in the startle response when the pulse is preceded by the prepulse.

-

This compound or vehicle was administered intraperitoneally before the test session.

-

The percentage of PPI was calculated for each animal. An increase in PPI is considered indicative of potential antipsychotic efficacy.

-

Clinical Development

This compound progressed into clinical development based on its promising preclinical profile. Phase I single and multiple ascending dose studies in healthy volunteers were completed to assess its safety, tolerability, and pharmacokinetics. These studies paved the way for the initiation of a Phase IIa proof-of-concept trial. One Phase I clinical trial (NCT01903824) investigated the central nervous system effects of this compound in healthy volunteers, comparing it with modafinil and donepezil.

Conclusion

This compound (CEP-26401) represents a well-characterized, potent, and selective histamine H3 receptor inverse agonist that emerged from a rigorous drug discovery and development program. Its robust preclinical efficacy in models of cognition and wakefulness, supported by a clear mechanism of action, highlighted its potential as a novel therapeutic agent. The comprehensive data gathered from in vitro, in vivo, and early clinical studies provide a solid foundation for understanding the pharmacological profile of this compound and its journey through the drug development process. This technical guide serves as a detailed resource for scientists and researchers in the field of CNS drug discovery.

References

- 1. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mmpc.org [mmpc.org]

- 5. process.st [process.st]

The Pharmacological Profile of Irdabisant: An In-Depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Irdabisant (also known as CEP-26401), a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist. This document details its binding affinity, functional activity, selectivity, and in vivo efficacy, supported by detailed experimental protocols and data presented in a clear, comparative format.

Introduction to this compound

This compound is a novel, orally active, and blood-brain barrier penetrant compound that has been investigated for its therapeutic potential in cognitive and sleep-wake disorders.[1] Its primary mechanism of action is the blockade of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By antagonizing the H3R, this compound increases the synaptic levels of histamine and other neurotransmitters like acetylcholine and norepinephrine, which are crucial for arousal, attention, and cognitive processes.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference |

| H3R | Human | Recombinant H3R-expressing systems | [3H]-Nα-methylhistamine | 2.0 ± 1.0 | [3] |

| H3R | Rat | Recombinant H3R-expressing systems | [3H]-Nα-methylhistamine | 7.2 ± 0.4 | [3] |

| H3R | Rat | Brain membranes | [3H]-Nα-methylhistamine | 2.7 ± 0.3 | [3] |

Table 2: Functional Activity of this compound at the H3 Receptor

| Activity | Species | Assay | Parameter | Value (nM) | Reference |

| Antagonist Activity | Human | [35S]GTPγS Binding | Kb, app | 0.4 | |

| Antagonist Activity | Rat | [35S]GTPγS Binding | Kb, app | 1.0 | |

| Inverse Agonist Activity | Human | [35S]GTPγS Binding | EC50 | 1.1 | |

| Inverse Agonist Activity | Rat | [35S]GTPγS Binding | EC50 | 2.0 |

Table 3: Selectivity Profile of this compound

| Off-Target | Species | Parameter | Value | Reference |

| hH1R, hH2R, hH4R | Human | Selectivity Fold | >1000-fold over H3R | |

| Muscarinic M2 Receptor | Not Specified | Ki | 3.7 ± 0.0 µM | |

| Adrenergic α1A Receptor | Not Specified | Ki | 9.8 ± 0.3 µM | |

| Dopamine Transporter | Not Specified | Ki | 11 ± 2 µM | |

| Norepinephrine Transporter | Not Specified | Ki | 10 ± 1 µM | |

| hERG Channel | Human | IC50 | 13.8 µM | |

| CYP1A2, 2C9, 2C19, 2D6, 3A4 | Human | IC50 | >30 µM |

Table 4: In Vivo Efficacy of this compound

| Model | Species | Effect | Dose Range | Reference |

| Rat Dipsogenia Model | Rat | Antagonism of R-α-methylhistamine-induced drinking | ED50 = 0.06 mg/kg, p.o. | |

| Rat Social Recognition Model | Rat | Improved short-term memory | 0.01 - 0.1 mg/kg, p.o. | |

| Wakefulness Assessment | Rat | Wake-promoting | 3 - 30 mg/kg, p.o. | |

| Prepulse Inhibition (PPI) | Mouse (DBA/2NCrl) | Increased PPI | 10 and 30 mg/kg, i.p. |

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3R by its endogenous agonist, histamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound not only blocks the action of histamine but also reduces the constitutive activity of the H3 receptor, leading to an increase in neurotransmitter release.

Caption: Histamine H3 Receptor Signaling Pathway.

Detailed Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity

This protocol outlines the methodology for determining the binding affinity (Ki) of this compound for the histamine H3 receptor using a competitive radioligand binding assay.

Objective: To quantify the affinity of a test compound (this compound) for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human H3 receptor or rat brain cortex membranes.

-

Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).

-

Filtration System: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membrane preparation.

-

Assay buffer.

-

Increasing concentrations of the test compound (this compound) or vehicle for total binding or non-specific binding control.

-

A fixed concentration of [3H]-NAMH (typically at or near its Kd value).

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

[35S]GTPγS Binding Assay for Functional Activity

This protocol describes the method for assessing the functional activity of this compound as an antagonist and inverse agonist at the H3 receptor.

Objective: To measure the ability of a test compound to modulate G-protein activation by the H3 receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the H3 receptor.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To maintain G-proteins in their inactive state.

-

Test Compound: this compound.

-

Agonist (for antagonist mode): A known H3R agonist (e.g., R-α-methylhistamine).

-

Filtration System: As described for the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare receptor-containing membranes as described previously.

-

Assay Setup (Inverse Agonist Mode):

-

Pre-incubate membranes with increasing concentrations of this compound.

-

Add GDP and [35S]GTPγS.

-

-

Assay Setup (Antagonist Mode):

-

Pre-incubate membranes with increasing concentrations of this compound.

-

Add a fixed concentration of the H3R agonist.

-

Add GDP and [35S]GTPγS.

-

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Inverse Agonism: Plot the decrease in basal [35S]GTPγS binding against the concentration of this compound to determine the EC50.

-

Antagonism: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50, from which the Kb can be calculated.

-

Rat Social Recognition Test for Cognitive Enhancement

This in vivo protocol is used to evaluate the effects of this compound on short-term memory in rats.

Objective: To assess the ability of a test compound to enhance a rat's memory of a juvenile conspecific.

Animals: Adult male rats and juvenile male rats.

Apparatus: Standard rat cages.

Procedure:

-

Acclimation: Acclimate the adult rats to the testing room and individual testing cages.

-

Drug Administration: Administer this compound or vehicle to the adult rats via the desired route (e.g., oral gavage) at a specified time before the first trial.

-

Trial 1 (T1 - Familiarization):

-

Place a juvenile rat into the home cage of the adult rat.

-

Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming) over a set period (e.g., 5 minutes).

-

Remove the juvenile rat.

-

-

Inter-Trial Interval (ITI): A delay period (e.g., 2 hours) during which the adult rat is left undisturbed in its home cage. This duration is typically chosen to be long enough for the adult rat to forget the juvenile under vehicle conditions.

-

Trial 2 (T2 - Recognition):

-

Re-introduce the same juvenile rat (for the memory test) or a novel juvenile rat (as a control) into the adult rat's cage.

-

Record the investigation time as in Trial 1.

-

-

Data Analysis:

-

A significant reduction in investigation time during T2 compared to T1 for the same juvenile indicates that the adult rat remembers the juvenile.

-

A drug is considered to have a memory-enhancing effect if the investigation time for the familiar juvenile in the drug-treated group is significantly lower than that in the vehicle-treated group, where memory is expected to have faded.

-

Caption: Experimental Workflow for the Rat Social Recognition Test.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist and inverse agonist with a well-characterized pharmacological profile. Its high affinity for the H3R, coupled with excellent selectivity over other receptors, minimizes the potential for off-target effects. In vitro functional assays confirm its ability to block and constitutively inhibit the H3 receptor. Furthermore, in vivo studies in rodent models demonstrate its efficacy in enhancing cognition and promoting wakefulness at low doses. These properties make this compound a compelling candidate for further investigation in the treatment of disorders characterized by cognitive deficits and excessive daytime sleepiness. This guide provides the foundational data and methodologies for researchers in the field of pharmacology and drug development to further explore the potential of this compound and other H3 receptor modulators.

References

Irdabisant (CEP-26401): A Comprehensive Technical Overview of In Vitro and In Vivo Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irdabisant, also known as CEP-26401, is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist that has been investigated for its potential therapeutic applications in cognitive and attentional disorders.[1][2] As a blood-brain barrier penetrant, this compound modulates the histaminergic system, leading to enhanced neurotransmitter release and subsequent effects on wakefulness and cognitive functions.[3][4] This technical guide provides an in-depth overview of the in vitro and in vivo pharmacological properties of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

In Vitro Properties

This compound demonstrates high affinity and potent functional activity at both rat and human histamine H3 receptors. Its in vitro profile is characterized by its dual action as both an antagonist, blocking the action of agonists, and an inverse agonist, reducing the constitutive activity of the receptor.[3]

Binding Affinity and Functional Activity

The binding affinity (Ki) and functional activity (Kb,app and EC50) of this compound have been determined in various in vitro assays, as summarized in the table below.

| Parameter | Species/System | Value (nM) | Reference |

| Binding Affinity (Ki) | |||

| Rat H3R (recombinant) | 7.2 ± 0.4 | ||

| Human H3R (recombinant) | 2.0 ± 1.0 | ||

| Rat Brain Membranes | 2.7 ± 0.3 | ||

| Antagonist Activity (Kb, app) | |||

| Rat H3R | 1.0 | ||

| Human H3R | 0.4 | ||

| Inverse Agonist Activity (EC50) | |||

| Rat H3R | 2.0 | ||

| Human H3R | 1.1 |

Selectivity Profile

This compound exhibits high selectivity for the histamine H3 receptor over other histamine receptor subtypes and a broad panel of other receptors, ion channels, and transporters. This selectivity minimizes the potential for off-target effects.

| Target | Parameter | Value | Reference |

| hH1, hH2, hH4 Receptors | Ki | >1000-fold selectivity | |

| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 µM | |

| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 µM | |

| Dopamine Transporter | Ki | 11 ± 2 µM | |

| Norepinephrine Transporter | Ki | 10 ± 1 µM | |

| Phosphodiesterase PDE3 | IC50 | 15 ± 1 µM | |

| hERG Channel | IC50 | 13.8 µM | |

| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 | >30 µM |

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist and inverse agonist at presynaptic histamine H3 autoreceptors and heteroreceptors. By blocking these receptors, it disinhibits the synthesis and release of histamine and other neurotransmitters such as acetylcholine and norepinephrine, which are crucial for arousal and cognitive processes. The inverse agonism of this compound is particularly important as H3 receptors exhibit high constitutive activity.

Caption: Mechanism of action of this compound at the synapse.

The histamine H3 receptor is coupled to Gi/o proteins, and its activation typically leads to inhibitory effects on cellular processes. This compound, by acting as an antagonist/inverse agonist, is expected to inhibit downstream signaling pathways such as the phospholipase A2 (PLA2) mediated release of arachidonic acid and modulate the PI3K/Akt/GSK-3β axis.

Caption: Postulated downstream signaling pathways affected by this compound.

In Vivo Properties

This compound has demonstrated efficacy in various preclinical animal models, showcasing its potential for cognition enhancement and wake-promotion.

Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, indicating good oral bioavailability and central nervous system penetration.

| Species | Administration | t1/2 (h) | Bioavailability (F%) | Reference |

| Rat | i.v. | 2.6 | - | |

| p.o. | - | High | ||

| Dog | i.v. | 2.9 | - | |

| Monkey | i.v. | 5.4 | - | |

| p.o. | - | High |

In Vivo Efficacy

This compound has shown potent effects in rodent models of cognition and wakefulness.

| Model | Species | Dosing (mg/kg, p.o.) | Effect | ED50/Effective Dose | Reference |

| Rat Dipsogenia (R-α-methylhistamine-induced drinking) | Rat | 0.01 - 0.3 | Dose-dependent inhibition of drinking | 0.06 mg/kg | |

| Rat Social Recognition | Rat | 0.01 - 0.1 | Improved performance (short-term memory enhancement) | 0.01 - 0.1 mg/kg | |

| Wakefulness (EEG) | Rat | 3 - 30 | Wake-promoting activity | 3 - 30 mg/kg | |

| Prepulse Inhibition (PPI) | DBA/2NCrl Mice | 10 - 30 (i.p.) | Increased PPI | 10 - 30 mg/kg |

Experimental Protocols

In Vitro Assays

Radioligand Binding Displacement Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

-

Methodology:

-

Membranes from cells expressing recombinant rat or human H3 receptors, or from rat brain tissue, are prepared.

-

Membranes are incubated with a specific radioligand for the H3 receptor (e.g., [3H]Nα-methylhistamine).

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

After incubation, bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The Ki value is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

Caption: Workflow for Radioligand Binding Displacement Assay.

[35S]GTPγS Binding Assays

-

Objective: To determine the functional activity (antagonist and inverse agonist) of this compound.

-

Methodology:

-

Membranes from cells expressing H3 receptors are used.

-

Antagonist activity: Membranes are incubated with a known H3R agonist, [35S]GTPγS, and increasing concentrations of this compound. The ability of this compound to block agonist-stimulated [35S]GTPγS binding is measured.

-

Inverse agonist activity: Membranes are incubated with [35S]GTPγS and increasing concentrations of this compound in the absence of an agonist. The ability of this compound to decrease basal [35S]GTPγS binding (due to constitutive receptor activity) is measured.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Kb,app (for antagonism) and EC50 (for inverse agonism) values are determined from concentration-response curves.

-

In Vivo Models

Rat Dipsogenia Model

-

Objective: To assess the in vivo H3R antagonist activity of this compound.

-

Methodology:

-

Rats are administered various doses of this compound orally.

-

After a set time, the H3R agonist R-α-methylhistamine is administered, which induces a drinking response (dipsogenia).

-

The amount of water consumed by the rats over a specific period is measured.

-

The ability of this compound to antagonize the agonist-induced drinking is quantified, and an ED50 value is calculated.

-

Rat Social Recognition Model

-

Objective: To evaluate the effect of this compound on short-term memory.

-

Methodology:

-

An adult rat is first exposed to a juvenile rat for a short period.

-

After a delay, during which the adult rat is treated with this compound or vehicle, it is re-exposed to the same juvenile rat and a novel juvenile rat.

-

The time the adult rat spends investigating each juvenile is recorded.

-

A reduction in the investigation time of the familiar juvenile compared to the novel one indicates memory of the first encounter.

-

Improved performance in this compound-treated animals suggests enhanced short-term memory.

-

Conclusion

This compound is a highly potent and selective histamine H3 receptor antagonist and inverse agonist with a promising preclinical profile. Its ability to penetrate the blood-brain barrier and modulate key neurotransmitter systems involved in arousal and cognition has been demonstrated in a variety of in vitro and in vivo studies. The data presented in this technical guide highlights the potential of this compound as a therapeutic agent for disorders characterized by cognitive deficits and excessive sleepiness. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human populations.

References

- 1. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 1005402-19-6 | Benchchem [benchchem.com]

The Effect of Irdabisant on Histamine Release in the Prefrontal Cortex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irdabisant (also known as CEP-26401) is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist that readily crosses the blood-brain barrier.[1][2][3] By blocking the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, this compound effectively increases the synthesis and release of histamine in key brain regions, including the prefrontal cortex.[4] This enhanced histaminergic tone leads to the subsequent release of other neurotransmitters, such as acetylcholine and dopamine, which are crucial for cognitive processes like wakefulness, attention, and memory.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its pharmacological properties, and detailed experimental protocols for assessing its effect on histamine release in the prefrontal cortex using in vivo microdialysis.

Introduction: The Role of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It primarily functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine. The H3 receptor also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Notably, the H3 receptor exhibits high constitutive activity, meaning it can signal even in the absence of an agonist.

This compound, as an inverse agonist, not only blocks the effects of endogenous histamine at the H3 receptor but also reduces its constitutive activity. This dual action leads to a robust disinhibition of histaminergic neurons and a significant increase in histamine release.

Pharmacological Profile of this compound

This compound demonstrates high affinity and selectivity for both human and rat histamine H3 receptors. Its potent inverse agonist activity makes it a valuable tool for investigating the role of the histaminergic system in various physiological and pathological processes.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Species | Value (nM) | Reference |

| Ki (Binding Affinity) | Human H3R | 2.0 | |

| Rat H3R | 7.2 | ||

| Rat Brain Membranes | 2.7 ± 0.3 | ||

| EC50 (Inverse Agonist Activity) | Human H3R | 1.1 | |

| Rat H3R | 2.0 | ||

| Kb,app (Antagonist Activity) | Human H3R | 0.4 | |

| Rat H3R | 1.0 |

Table 2: In Vivo Pharmacological Data for this compound in Rodent Models

| Model/Effect | Species | Effective Dose Range | Reference |

| H3R Occupancy (OCC50) in cortical slices | Rat | 0.1 ± 0.003 mg/kg (p.o.) | |

| Antagonism of H3R agonist-induced drinking | Rat | ED50 = 0.06 mg/kg (p.o.) | |

| Improved short-term memory (social recognition) | Rat | 0.01 - 0.1 mg/kg (p.o.) | |

| Wake-promoting activity | Rat | 3 - 30 mg/kg (p.o.) | |

| Increased prepulse inhibition (PPI) | Mouse | 10 and 30 mg/kg (i.p.) |

Signaling Pathways

The histamine H3 receptor, being coupled to Gi/o proteins, initiates a cascade of intracellular events upon activation that ultimately inhibit neurotransmitter release. This compound, by acting as an inverse agonist, counteracts these signaling pathways.

Caption: Signaling pathway of the histamine H3 receptor and the inhibitory action of this compound.

Experimental Protocol: In Vivo Microdialysis

The following protocol details the methodology for measuring histamine release in the prefrontal cortex of freely moving rats following the administration of this compound.

Animals

-

Species: Male Sprague-Dawley rats

-

Weight: 250-300 g

-

Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

Surgical Procedure

-

Anesthesia: Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance).

-

Stereotaxic Implantation: Place the anesthetized rat in a stereotaxic frame.

-

Guide Cannula Implantation: Surgically implant a guide cannula (CMA 12, Harvard Apparatus) targeting the medial prefrontal cortex (mPFC). Stereotaxic coordinates: AP +3.2 mm, ML ±0.6 mm from bregma, and DV -2.5 mm from the dura.

-

Anchoring: Secure the guide cannula to the skull using dental cement and jeweler's screws.

-

Recovery: Allow the animals to recover for 5-7 days post-surgery.

Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe (CMA 12, 2 mm membrane, 20 kDa cutoff, Harvard Apparatus) through the guide cannula into the mPFC.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 4 KCl, 2.2 CaCl2, pH 7.4) at a constant flow rate of 1.0 µL/min using a microinfusion pump.

-

Stabilization: Allow a stabilization period of at least 2 hours before sample collection.

-

Baseline Collection: Collect at least four baseline samples (20-minute fractions) to establish basal histamine levels.

-

This compound Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, i.p.).

-

Sample Collection: Continue to collect dialysate samples in 20-minute fractions for at least 3 hours post-administration.

-

Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.

Histamine Analysis (HPLC with Fluorescence Detection)

-

Derivatization: Derivatize the histamine in the dialysate samples with o-phthalaldehyde (OPA) to form a fluorescent product.

-

Chromatographic Separation: Inject the derivatized samples into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.

-

Fluorescence Detection: Use a fluorescence detector with an excitation wavelength of 360 nm and an emission wavelength of 450 nm to quantify the histamine-OPA derivative.

-

Quantification: Determine the concentration of histamine in each sample by comparing the peak area to a standard curve generated from known concentrations of histamine.

Data Analysis

Express the results as a percentage of the mean basal histamine concentration. Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with repeated measures, followed by a post-hoc test for individual comparisons.

Experimental Workflow Diagram

Caption: Workflow for in vivo microdialysis to measure histamine release.

Expected Results and Discussion

Therefore, it is anticipated that a microdialysis study conducted as described above would demonstrate a dose-dependent increase in extracellular histamine levels in the prefrontal cortex following this compound administration. The magnitude and duration of this effect would be expected to correlate with the pharmacokinetic profile of the compound.

Conclusion

This compound is a potent histamine H3 receptor inverse agonist that effectively enhances histaminergic neurotransmission in the prefrontal cortex. The in vivo microdialysis technique provides a robust method for quantifying the effects of this compound on histamine release. The detailed protocol provided in this guide serves as a foundation for researchers to investigate the neurochemical effects of this compound and other H3 receptor modulators, contributing to a better understanding of their therapeutic potential for cognitive and other neurological disorders.

References

- 1. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Irdabisant in Modulating Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irdabisant (CEP-26401) is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist with significant potential for modulating various neurotransmitter systems. By blocking the constitutively active H3 autoreceptors and heteroreceptors, this compound enhances the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in brain regions critical for cognition and wakefulness. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinities, and its effects on downstream signaling pathways and neurotransmitter release. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development.

Introduction

The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of non-histaminergic neurons.[1] Its constitutive activity tonically inhibits the synthesis and release of histamine and other neurotransmitters. This compound, by acting as a potent antagonist and inverse agonist at the H3R, disinhibits these systems, leading to increased neuronal firing and neurotransmitter release.[1][2] This mechanism of action underlies its observed pro-cognitive and wake-promoting effects in preclinical models, suggesting its therapeutic potential for cognitive and attentional disorders, including schizophrenia.[2][3]

Mechanism of Action

This compound exhibits a dual mechanism of action at the histamine H3 receptor as both a competitive antagonist and an inverse agonist. As an antagonist, it blocks the binding of endogenous histamine to the H3R. As an inverse agonist, it reduces the constitutive, agonist-independent activity of the receptor. This dual action effectively removes the tonic inhibitory control exerted by H3Rs on various neuronal populations.

Signaling Pathways

The H3R primarily couples to the Gi/o family of G proteins, which, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound's antagonism and inverse agonism at the H3R counteracts this inhibitory signaling cascade.

Caption: this compound's mechanism of action at the H3R.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Functional Activity of this compound

| Species | Receptor | Assay Type | Parameter | Value | Reference(s) |

| Human | H3R | Radioligand Binding ([³H]-NAMH) | Kᵢ | 2.0 ± 1.0 nM | |

| Rat | H3R | Radioligand Binding ([³H]-NAMH) | Kᵢ | 7.2 ± 0.4 nM | |

| Rat | H3R (Brain Membranes) | Radioligand Binding ([³H]-NAMH) | Kᵢ | 2.7 ± 0.3 nM | |

| Human | H3R | GTPγS Binding | Kb,app (Antagonist) | 0.4 nM | |

| Rat | H3R | GTPγS Binding | Kb,app (Antagonist) | 1.0 nM | |

| Human | H3R | GTPγS Binding | EC₅₀ (Inverse Agonist) | 1.1 nM | |

| Rat | H3R | GTPγS Binding | EC₅₀ (Inverse Agonist) | 2.0 nM |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | Endpoint | Dose Range (p.o.) | Effect | Reference(s) |

| Social Recognition | Rat | Improved short-term memory | 0.01 - 0.1 mg/kg | Potent enhancement of sensory memory | |

| Dipsogenia (RAMH-induced) | Rat | Antagonism of drinking response | ED₅₀ = 0.06 mg/kg | Dose-dependent inhibition | |

| Wakefulness | Rat | Increased wakefulness | 3 - 30 mg/kg | ~90% wakefulness for up to 3 hours | |

| Prepulse Inhibition | DBA/2NCrl Mouse | Increased PPI | 10 and 30 mg/kg (i.p.) | Significant increase in PPI |

Table 3: Selectivity Profile of this compound

| Target | Parameter | Value | Reference(s) |

| hERG Channel | IC₅₀ | 13.8 µM | |

| Muscarinic M₂ Receptor | Kᵢ | 3.7 ± 0.0 µM | |

| Adrenergic α₁ₐ Receptor | Kᵢ | 9.8 ± 0.3 µM | |

| Dopamine Transporter | Kᵢ | 11 ± 2 µM | |

| Norepinephrine Transporter | Kᵢ | 10 ± 1 µM | |

| Phosphodiesterase PDE3 | IC₅₀ | 15 ± 1 µM | |

| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC₅₀ | >30 µM | |

| Panel of 418 GPCRs, ion channels, transporters, enzymes | Selectivity | >1000-fold |

Modulation of Neurotransmitter Systems

This compound's primary mechanism of enhancing neurotransmission is through the blockade of H3 heteroreceptors located on the presynaptic terminals of various non-histaminergic neurons. This leads to a disinhibition of their respective neurotransmitter release.

Caption: this compound's modulation of neurotransmitter release.

Histamine

By acting on H3 autoreceptors on histaminergic neurons, this compound increases the synthesis and release of histamine in the brain.

Acetylcholine

This compound enhances the release of acetylcholine by blocking H3 heteroreceptors on cholinergic nerve terminals. This effect is particularly relevant for its pro-cognitive properties.

Dopamine

Blockade of H3 heteroreceptors on dopaminergic neurons by this compound leads to an increased release of dopamine. This may contribute to its effects on attention and motivation.

Norepinephrine

This compound is also expected to increase the release of norepinephrine via antagonism of H3 heteroreceptors on noradrenergic neurons.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay ([³H]-Nα-methylhistamine)

This assay is used to determine the binding affinity (Kᵢ) of this compound for the histamine H3 receptor.

Caption: Workflow for the radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human H3R or from rat brain tissue are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with a fixed concentration of the radioligand [³H]-Nα-methylhistamine and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B), which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to act as an antagonist or inverse agonist at the H3R by quantifying its effect on G-protein activation.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the H3R are prepared.

-

Incubation: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound. To assess antagonist activity, a fixed concentration of an H3R agonist is also included.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is determined by filtration and scintillation counting.

-

Data Analysis: For inverse agonist activity, the EC₅₀ value is determined from the concentration-response curve. For antagonist activity, the Kₑ value is calculated from the shift in the agonist concentration-response curve.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane into the aCSF and are collected in timed fractions.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels following the administration of this compound are expressed as a percentage of the baseline levels.

Rat Social Recognition Test

This behavioral model assesses short-term memory and the pro-cognitive effects of compounds.

Methodology:

-

Habituation: An adult rat is habituated to a test cage.

-

First Exposure: A juvenile rat is introduced into the cage, and the time the adult rat spends investigating the juvenile is recorded.

-

Treatment: The adult rat is administered this compound or a vehicle.

-

Second Exposure: After a set inter-exposure interval, the same juvenile rat is reintroduced, and the investigation time is recorded again. A reduction in investigation time indicates memory of the juvenile.

R-α-methylhistamine (RAMH)-Induced Dipsogenia

This in vivo model assesses the antagonist activity of compounds at the H3R.

Methodology:

-

Treatment: Rats are pre-treated with this compound or vehicle.

-

Agonist Challenge: The H3R agonist RAMH is administered, which induces a drinking behavior (dipsogenia).

-

Measurement: The volume of water consumed over a specific period is measured.

-

Data Analysis: The ability of this compound to block the RAMH-induced drinking is quantified to determine its in vivo antagonist potency (ED₅₀).

Prepulse Inhibition (PPI) Test

This model is used to assess sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.

Methodology:

-

Apparatus: A startle chamber equipped with a sensor to measure the startle response and a speaker to deliver acoustic stimuli.

-

Procedure: The mouse (DBA/2NCrl strain is often used for its low baseline PPI) is placed in the chamber. A weak acoustic stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse).

-

Measurement: The startle response is measured with and without the prepulse.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse. The effect of this compound on PPI is then evaluated.

Conclusion

This compound is a well-characterized histamine H3 receptor antagonist/inverse agonist with a clear mechanism of action that leads to the enhancement of several key neurotransmitter systems in the brain. The quantitative data from in vitro and in vivo studies demonstrate its high potency and selectivity for the H3R, as well as its efficacy in preclinical models of cognition and wakefulness. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds. The continued exploration of H3R antagonists like this compound holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.

References

Preclinical Profile of Irdabisant: A Histamine H3 Receptor Antagonist for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Irdabisant (CEP-26401) is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist that has demonstrated significant potential for cognitive enhancement in a range of preclinical models.[1][2] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters involved in cognitive processes, including acetylcholine, dopamine, and norepinephrine.[3][4] By blocking the inhibitory effects of the H3 receptor, this compound increases the synaptic levels of these neurotransmitters, offering a promising therapeutic strategy for treating cognitive deficits associated with various neurological and psychiatric disorders.[5] This technical guide provides a comprehensive overview of the preclinical evidence supporting the cognitive-enhancing effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data from preclinical studies of this compound, highlighting its potency, selectivity, and efficacy in various assays and animal models.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | Species | System | Value |

| Ki | Rat | Brain Membranes | 2.7 ± 0.3 nM |

| Rat | Recombinant H3R | 7.2 ± 0.4 nM | |

| Human | Recombinant H3R | 2.0 ± 1.0 nM | |

| Kb,app (Antagonist Activity) | Rat | Recombinant H3R | 1.0 nM |

| Human | Recombinant H3R | 0.4 nM | |

| EC50 (Inverse Agonist Activity) | Rat | Recombinant H3R | 2.0 nM |

| Human | Recombinant H3R | 1.1 nM |

Table 2: In Vivo Receptor Occupancy and Efficacy

| Model | Species | Parameter | Route | Value |

| Ex Vivo Binding | Rat | OCC50 | p.o. | 0.1 ± 0.003 mg/kg |

| Rat Dipsogenia Model | Rat | ED50 | p.o. | 0.06 mg/kg |

| Rat Social Recognition | Rat | Effective Dose Range | p.o. | 0.01 - 0.1 mg/kg |

| Prepulse Inhibition | Mouse (DBA/2NCrl) | Effective Dose Range | i.p. | 10 - 30 mg/kg |

| Wake Promotion | Rat | Effective Dose Range | p.o. | 3 - 30 mg/kg |

Key Experimental Protocols

This section details the methodologies for the pivotal preclinical experiments that have been instrumental in characterizing the cognitive-enhancing properties of this compound.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

-

Preparation of Membranes: Membranes were prepared from rat brain tissue or from cells recombinantly expressing either rat or human H3 receptors.

-

Assay Conditions: The assays were performed in a buffer solution containing the prepared membranes, a specific radioligand (e.g., [3H]Nα-methylhistamine), and varying concentrations of this compound.

-

Incubation and Detection: After incubation to allow for binding equilibrium, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was then quantified using liquid scintillation counting.

-

Data Analysis: The Ki values were calculated from competition binding curves using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

This functional assay was used to assess the antagonist and inverse agonist activity of this compound at the H3 receptor.

-

Principle: G-protein coupled receptor (GPCR) activation stimulates the binding of GTP to the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to receptor-coupled G-proteins.

-

Methodology: Membranes expressing the H3 receptor were incubated with [³⁵S]GTPγS in the presence of varying concentrations of this compound, either alone (to measure inverse agonist activity) or in the presence of an H3 receptor agonist (to measure antagonist activity).

-

Data Analysis: The amount of bound [³⁵S]GTPγS was determined by scintillation counting. EC50 values for inverse agonism and Kb,app values for antagonism were derived from the resulting concentration-response curves.

Rat Social Recognition Test

This behavioral paradigm assesses short-term memory in rats.

-

Habituation: Adult male rats were individually habituated to a testing arena.

-

Sample Phase (T1): A juvenile rat was placed in the arena with the adult rat for a short period (e.g., 4 minutes), allowing for social investigation.

-

Inter-Trial Interval (ITI): Following the sample phase, the juvenile was removed, and an ITI of a specific duration (e.g., 60 minutes) was observed. During this time, the adult rat was administered either vehicle or this compound.

-

Test Phase (T2): The same juvenile rat was reintroduced to the arena, and the duration of social investigation by the adult rat was recorded for a set period (e.g., 4 minutes).

-

Endpoint: A reduction in investigation time during T2 compared to T1 indicates memory of the juvenile. Cognitive enhancers like this compound are expected to increase the difference in investigation time between T1 and T2, particularly after a longer ITI where memory would typically fade.

Rat Dipsogenia Model

This in vivo model is used to assess the functional antagonism of central H3 receptors.

-

Principle: Administration of an H3 receptor agonist, such as R-α-methylhistamine (RAMH), induces a drinking response (dipsogenia) in rats.

-

Procedure: Rats were pre-treated with either vehicle or this compound at various doses. Subsequently, RAMH was administered to induce drinking behavior.

-

Measurement: The volume of water consumed over a specific period was measured.

-

Outcome: The ability of this compound to block the RAMH-induced drinking response demonstrates its in vivo H3 receptor antagonist activity.

Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, a cognitive process that is deficient in disorders like schizophrenia.

-

Apparatus: Animals were placed in a startle chamber equipped to deliver acoustic stimuli and measure the startle response.

-

Procedure: The test consisted of different trial types presented in a pseudo-random order: a startling pulse alone, a non-startling prepulse followed by the startling pulse, and no stimulus (background noise).

-

Measurement: The startle response (a whole-body flinch) was measured.

-

Calculation: PPI was calculated as the percentage reduction in the startle response when the startling pulse was preceded by the prepulse.

-

Effect of this compound: this compound was shown to increase PPI in a mouse strain with naturally low PPI, suggesting its potential to ameliorate sensorimotor gating deficits.

Signaling Pathways and Experimental Workflows

The cognitive-enhancing effects of this compound are rooted in its ability to modulate neuronal signaling pathways by antagonizing the histamine H3 receptor.

Caption: this compound's mechanism of action at the histamine H3 receptor.

Caption: Experimental workflow for the rat social recognition test.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a cognitive-enhancing agent. Its high affinity and potent antagonist/inverse agonist activity at the histamine H3 receptor translate into robust in vivo efficacy in animal models of memory and sensorimotor gating. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other H3 receptor modulators. The elucidation of its mechanism of action, involving the disinhibition of key neurotransmitter systems, further supports its therapeutic potential for a range of cognitive disorders. Further research will be crucial to fully understand the clinical utility of this compound in patient populations.

References

- 1. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Investigating the Therapeutic Potential of Irdabisant for Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopaminergic system, significant unmet needs remain, particularly concerning cognitive and negative symptoms. This has spurred the investigation of novel therapeutic targets, among which the histamine H3 receptor (H3R) has emerged as a promising candidate. Irdabisant (CEP-26401), a potent and selective H3R inverse agonist, has demonstrated procognitive and potential antipsychotic effects in preclinical studies. This technical guide provides an in-depth overview of the therapeutic potential of this compound for schizophrenia, summarizing key preclinical data, detailing experimental methodologies, and outlining the underlying signaling pathways.

Introduction: The Rationale for Targeting the Histamine H3 Receptor in Schizophrenia

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters implicated in the pathophysiology of schizophrenia, including dopamine, acetylcholine, and glutamate.[1][2] Inverse agonism of the H3R is hypothesized to disinhibit the release of these neurotransmitters in brain regions critical for cognition and executive function, such as the prefrontal cortex.[1] This mechanism offers a novel approach to address the cognitive and negative symptoms of schizophrenia, which are poorly managed by current dopamine D2 receptor antagonists.

This compound (CEP-26401) is a novel, orally active, and brain-penetrant H3R inverse agonist with high affinity and selectivity.[3][4] Preclinical evidence suggests that this compound possesses cognition-enhancing and wake-promoting properties, making it a compelling candidate for further investigation as a primary or adjunctive therapy for schizophrenia.

Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound acts as an inverse agonist at the histamine H3 receptor. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response. The H3 receptor exhibits constitutive activity, meaning it can signal even in the absence of an agonist. This compound reduces this basal level of signaling activity.

The H3 receptor is coupled to the Gi/o family of G-proteins. Upon activation by histamine (agonist), the Gi/o pathway is initiated, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades. As an inverse agonist, this compound reverses this process, leading to an increase in adenylyl cyclase activity and subsequent downstream signaling that promotes neurotransmitter release.

Preclinical Evidence for this compound in Schizophrenia Models

Receptor Binding and Affinity

This compound demonstrates high affinity and selectivity for the histamine H3 receptor across different species.

| Parameter | Species | Value | Reference |

| Ki (nM) | Human H3R | 2.0 ± 1.0 | |

| Ki (nM) | Rat H3R | 7.2 ± 0.4 | |

| Ki (nM) | Rat Brain Membranes | 2.7 ± 0.3 | |

| EC50 (nM) (Inverse Agonist Activity) | Human H3R | 1.1 | |

| EC50 (nM) (Inverse Agonist Activity) | Rat H3R | 2.0 | |

| Kb,app (nM) (Antagonist Activity) | Human H3R | 0.4 | |

| Kb,app (nM) (Antagonist Activity) | Rat H3R | 1.0 |

In Vivo Efficacy in Animal Models

The PPI test is a widely used paradigm to assess sensorimotor gating deficits, a core feature of schizophrenia. This compound has been shown to dose-dependently increase PPI in a mouse model relevant to schizophrenia.

| Animal Model | Compound | Dose (mg/kg, i.p.) | Effect on PPI | Reference |

| DBA/2NCrl Mice | This compound | 10 | Increased | |

| DBA/2NCrl Mice | This compound | 30 | Increased | |

| DBA/2NCrl Mice | Risperidone (comparator) | 0.3 | Increased | |

| DBA/2NCrl Mice | Risperidone (comparator) | 1 | Increased | |

| DBA/2NCrl Mice | This compound + Risperidone | 3 + 0.1 (subefficacious doses) | Increased |

Deficits in social cognition are a key aspect of the negative symptoms of schizophrenia. The social recognition test in rodents evaluates short-term social memory.

| Animal Model | Compound | Dose (mg/kg, p.o.) | Effect on Social Recognition | Reference |

| Rat | This compound | 0.01 - 0.1 | Improved performance |

Experimental Protocols

Prepulse Inhibition (PPI) Test in Mice

Objective: To assess sensorimotor gating by measuring the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor platform to measure the whole-body startle reflex.

Procedure:

-

Animal Acclimation: Individually house male DBA/2NCrl mice and allow them to acclimate to the testing room for at least 30 minutes before the experiment.

-

Chamber Acclimation: Place a mouse into the startle chamber and allow a 5-minute acclimation period with continuous background white noise (e.g., 65 dB).

-

Test Session: The session consists of a series of trials presented in a pseudorandom order. The inter-trial interval should be variable (e.g., 10-30 seconds). Trial types include:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 110 dB white noise for 40 ms).

-

Prepulse-alone trials: A weak acoustic stimulus at different intensities (e.g., 70, 80, 85 dB for 20 ms).

-

Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.

-

No-stimulus trials: Background noise only.

-

-

Data Analysis: The startle amplitude is recorded for each trial. The percentage of prepulse inhibition (%PPI) is calculated for each prepulse intensity using the formula: %PPI = 100 x [(Startle amplitude on pulse-alone trial) – (Startle amplitude on prepulse-pulse trial)] / (Startle amplitude on pulse-alone trial).

Social Recognition Test in Rats

Objective: To evaluate short-term social memory by assessing the decline in investigation of a familiar juvenile rat compared to a novel one.

Apparatus: A standard open-field arena.

Procedure:

-

Habituation: Habituate an adult test rat to the open-field arena for a set period (e.g., 30 minutes) for several days prior to testing.

-

First Exposure (T1): Place a juvenile stimulus rat into the arena with the adult test rat for a defined period (e.g., 4 minutes). Record the duration of social investigation (e.g., sniffing, grooming) by the adult rat.

-

Inter-exposure Interval: Remove the juvenile rat for a specific interval (e.g., 60 minutes).

-

Second Exposure (T2): Re-introduce the same juvenile rat to the adult test rat for the same duration as T1. Record the duration of social investigation.

-

Data Analysis: A significant reduction in investigation time during T2 compared to T1 indicates recognition of the familiar juvenile. The effect of this compound (administered prior to T1) is assessed by its ability to enhance this recognition, i.e., produce a more pronounced decrease in investigation time at T2.

Clinical Development and Future Directions

While preclinical data for this compound in models of schizophrenia are promising, clinical data in a patient population are limited. A meta-analysis of several H3R antagonists/inverse agonists in schizophrenia has shown some potential for improving cognitive and depressive symptoms, though the results were not consistent across all compounds and studies.

Studies with this compound in healthy volunteers have provided valuable pharmacokinetic and safety information. These studies indicated that this compound is generally well-tolerated, with headache and insomnia being the most common adverse events. Some positive effects on certain cognitive parameters were observed at lower doses, while higher doses were associated with sleep disruption and no cognitive improvement, or even a slight worsening on some tasks.

The existing data underscore the need for well-controlled clinical trials of this compound in patients with schizophrenia to determine its efficacy and safety in this population. Future studies should focus on:

-